2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile
Description
2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile is a nitrile derivative featuring a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the ortho position and a hydroxyl (-OH) group adjacent to the nitrile (-CN) moiety. Its molecular formula is C₉H₆F₃NO₂, with a molecular weight of 217.14 g/mol (calculated based on positional isomer data from ).
Properties
IUPAC Name |
2-hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,7,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTRAWISZBOKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with a cyanide source under basic conditions . The reaction proceeds through the formation of an intermediate cyanohydrin, which is then hydrolyzed to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .
Chemical Reactions Analysis
2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine or an aldehyde.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
The compound is being explored as a lead compound for developing new pharmaceuticals due to its notable biological activity. Its structural features allow it to interact with biological macromolecules, enhancing its potential as a therapeutic agent. Key areas of application include:
- Enzyme Inhibition : Research indicates that 2-hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile can inhibit specific enzymes, making it valuable in drug design aimed at targeting enzyme-related diseases.
- Binding Affinity Studies : Interaction studies have shown that the trifluoromethoxy group enhances hydrogen bonding capabilities with target proteins, which is critical for optimizing pharmacodynamics in medicinal chemistry.
Chemical Research
In chemical research, this compound serves as an important reagent and building block for synthesizing derivatives with enhanced properties. Notable applications include:
- Affinity Labeling Reagent : It can covalently attach to specific amino acid residues within proteins, facilitating the identification and characterization of protein interactions.
- Catalysis : The compound's unique electronic properties allow it to act as a ligand or catalyst in various organic reactions, influencing reaction pathways and selectivity.
Agrochemical Applications
The compound's reactivity and ability to interact with biological systems extend its potential use in agrochemicals. Its structural characteristics may contribute to the development of new pesticides or herbicides that are more effective or environmentally friendly.
Synthesis of Derivatives
The versatility in synthesizing 2-hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile allows researchers to create derivatives with potentially unique properties. Methods reported include:
- Potentiostatic Preparation : Anodic layers prepared on glass substrates at +0.9 V demonstrate the compound's utility in creating functional surfaces for various applications.
- Structural Modifications : Variations in synthesis can lead to derivatives with altered biological activities or physical properties, which are crucial for drug development.
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds similar to 2-hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile in biological assays:
These studies underscore the potential of similar compounds and indicate that 2-hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile may also exhibit significant biological activities worthy of further exploration.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile and related compounds:
Table 1: Comparative Analysis of Key Compounds
Key Comparative Insights:
Substituent Position Effects :
- The ortho -trifluoromethoxy group in the target compound introduces steric hindrance and electronic effects distinct from its para -substituted isomer (). For example, the para isomer may exhibit better solubility due to reduced steric interactions.
The absence of a hydroxyl group in 2-(trifluoromethoxy)phenylacetonitrile () results in higher lipophilicity, favoring membrane permeability.
Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, stabilizing the nitrile moiety and influencing reactivity.
Applications :
- Hydroxyl-containing derivatives (e.g., ) are prioritized in drug discovery for their polarity and hydrogen-bonding capacity.
- Nitriles without hydroxyl groups () are more suited for hydrophobic environments, such as lipid-rich pharmaceutical formulations.
Research Findings and Implications
- Synthetic Utility : Compounds like 2-hydroxy-2-[4-methylsulfanyl-2-(trifluoromethyl)phenyl]acetonitrile () are commercially available at >99% purity, underscoring their role as intermediates in heterocyclic synthesis.
- Biological Relevance : Hydroxyl-substituted nitriles (e.g., ) are often precursors to ketones or amines in bioactive molecules, though their exact pharmacological profiles require further study.
- Safety and Handling: Limited safety data are available for these compounds (e.g., ), emphasizing the need for caution in handling and storage.
Biological Activity
2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile is a compound that has garnered attention due to its potential biological activities. Its unique trifluoromethoxy group and phenolic structure suggest a range of interactions with biological systems, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile
- Molecular Formula : C9H8F3NO2
- Molecular Weight : 221.16 g/mol
The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, which may contribute to the compound's biological activity.
The biological activity of 2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis and degradation of various biomolecules.
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain bacterial strains.
Biological Activity Overview
A summary of the biological activities associated with 2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile is presented in Table 1.
Case Study 1: Antimicrobial Properties
In a study assessing the antimicrobial efficacy of various compounds, 2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The compound's mechanism was linked to its ability to disrupt bacterial cell wall synthesis, leading to cell lysis.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that it induces apoptosis through the activation of caspase pathways, demonstrating potential as an anticancer agent.
Case Study 3: Inhibition of Glucosylceramide Synthase
A pharmacological study highlighted the compound's role as an inhibitor of glucosylceramide synthase, which is crucial in managing conditions like Gaucher disease. The study reported a significant reduction in glucosylceramide levels in treated mice compared to controls, suggesting therapeutic potential for metabolic disorders.
Pharmacokinetics
Research indicates that 2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : High tissue distribution due to lipophilicity.
- Metabolism : Metabolized primarily in the liver with a half-life conducive for therapeutic use.
- Excretion : Primarily excreted via urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
